p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate
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Overview
Description
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate: is a chemical compound known for its applications in histochemical staining and biochemical assays. It is a derivative of indole, substituted with bromine and chlorine atoms, and linked to a phosphate group via a p-toluidine moiety. This compound is particularly useful in visualizing alkaline phosphatase activity in various biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate typically involves the following steps:
Indole Derivative Preparation: The starting material, 5-bromo-6-chloroindole, is synthesized through halogenation reactions involving bromine and chlorine.
Phosphorylation: The indole derivative is then phosphorylated using phosphoryl chloride (POCl3) or other phosphorylating agents under controlled conditions.
Coupling with p-Toluidine: The phosphorylated indole is coupled with p-toluidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation of indole derivatives.
Efficient Phosphorylation: Use of high-efficiency phosphorylating agents and optimized reaction conditions.
Automated Coupling: Automated systems for the coupling reaction to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of indole-quinones.
Reduction: Dehalogenated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme assays to detect alkaline phosphatase activity.
- Employed in synthetic organic chemistry for the preparation of indole-based compounds.
Biology:
- Utilized in histochemical staining to visualize enzyme activity in tissue samples.
- Applied in in situ hybridization techniques to detect specific nucleic acid sequences.
Medicine:
- Investigated for potential therapeutic applications due to its enzyme-targeting properties.
- Used in diagnostic assays to monitor enzyme levels in biological fluids.
Industry:
- Employed in the production of biochemical reagents and diagnostic kits.
- Used in quality control processes to ensure the accuracy of enzyme assays.
Mechanism of Action
Mechanism: p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of an insoluble indigo compound. This reaction is used to visualize areas of enzyme activity.
Molecular Targets and Pathways:
Target: Alkaline phosphatase enzyme.
Pathway: Hydrolysis of the phosphate ester bond, leading to the release of the indole derivative and formation of a colored product.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt: Another indole-based phosphate compound used in similar applications.
5-Bromo-6-chloro-3-indoxyl phosphate: A closely related compound with similar staining properties.
Uniqueness:
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate: is unique due to its specific substitution pattern and the presence of the p-toluidine moiety, which enhances its solubility and reactivity in biochemical assays.
Properties
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVYTJTZAKPOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165559 |
Source
|
Record name | Magenta phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154201-85-1 |
Source
|
Record name | Magenta phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magenta phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of using Magenta Phosphate as a chromogen for alkaline phosphatase in immunohistochemistry compared to other commonly used chromogens?
A1: Magenta Phosphate offers several advantages over traditional chromogens like BCIP/NBT:
- Distinct Color for Multiplexing: Magenta Phosphate produces a vibrant magenta color that is easily distinguishable from other chromogens, particularly the brown precipitate formed by horseradish peroxidase-diaminobenzidine (HRP-DAB) []. This allows for clear differentiation of multiple targets in double or triple-labeling immunohistochemistry.
- Compatibility with Hematoxylin: The reaction product of Magenta Phosphate is insoluble in water, ethanol, and xylene, making it compatible with hematoxylin counterstaining []. This allows for better visualization of tissue morphology alongside the immunohistochemical staining.
- Permanent Mounting: The insolubility of the reaction product also allows for permanent mounting in resin-based media [], preserving the stained sections for long-term analysis.
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